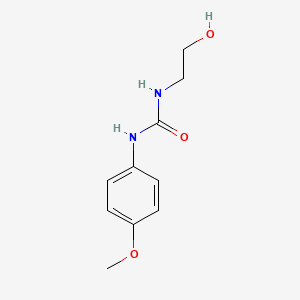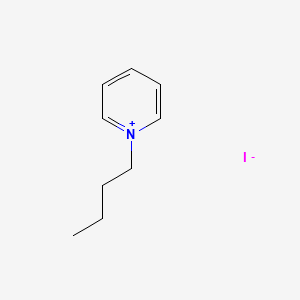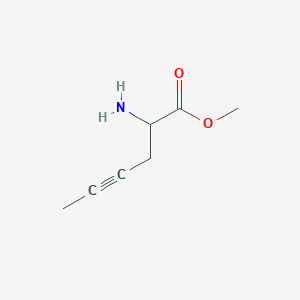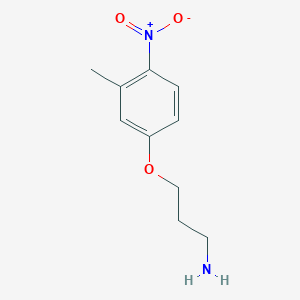
Urea, N-(2-hydroxyethyl)-N'-(4-methoxyphenyl)-
Vue d'ensemble
Description
Urea, N-(2-hydroxyethyl)-N'-(4-methoxyphenyl)-' is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has unique biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of urea, N-(2-hydroxyethyl)-N'-(4-methoxyphenyl)-' is not fully understood. However, it is believed that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It is also believed to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
Urea, N-(2-hydroxyethyl)-N'-(4-methoxyphenyl)-' has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. This compound has also been shown to have antioxidant properties, which may be useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Urea, N-(2-hydroxyethyl)-N'-(4-methoxyphenyl)-' has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for use in various experiments. Additionally, this compound has shown promising results in inhibiting the growth of cancer cells, making it a valuable tool for cancer research. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and limited solubility in certain solvents.
Orientations Futures
There are several future directions for research on urea, N-(2-hydroxyethyl)-N'-(4-methoxyphenyl)-'. One potential direction is to further explore the compound's potential as a cancer treatment. This could involve testing the compound in animal models and clinical trials to determine its efficacy and safety. Additionally, research could be conducted on the compound's potential applications in other fields, such as materials science and drug development. Finally, further research could be conducted on the compound's mechanism of action to better understand how it inhibits cancer cell growth and to identify potential targets for drug development.
Conclusion:
Urea, N-(2-hydroxyethyl)-N'-(4-methoxyphenyl)-' is a compound that has significant potential in scientific research. This compound is synthesized using a specific method and has unique biochemical and physiological effects. It has various applications in organic synthesis, drug development, and materials science. While there are limitations to using this compound in lab experiments, its potential as a cancer treatment and other applications make it a valuable tool for scientific research. Future research on this compound could lead to new discoveries and advancements in various fields.
Applications De Recherche Scientifique
Urea, N-(2-hydroxyethyl)-N'-(4-methoxyphenyl)-' has various applications in scientific research. One of the most significant applications is in the field of organic synthesis, where it is used as a building block for the synthesis of various organic compounds. This compound is also used in the development of new drugs, as it has shown potential in inhibiting the growth of cancer cells. Additionally, this compound is used in the development of new materials such as polymers and coatings.
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-15-9-4-2-8(3-5-9)12-10(14)11-6-7-13/h2-5,13H,6-7H2,1H3,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSMZZIGSBXWAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236692 | |
| Record name | Urea, N-(2-hydroxyethyl)-N'-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, N-(2-hydroxyethyl)-N'-(4-methoxyphenyl)- | |
CAS RN |
87919-18-4 | |
| Record name | Urea, N-(2-hydroxyethyl)-N'-(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087919184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC90817 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90817 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N-(2-hydroxyethyl)-N'-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3058037.png)




![B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]Boronic acid](/img/structure/B3058047.png)




